molecular formula C11H8BrNO2 B2435339 6-Bromo-2-methylquinoline-8-carboxylic acid CAS No. 1334304-98-1

6-Bromo-2-methylquinoline-8-carboxylic acid

Cat. No.: B2435339
CAS No.: 1334304-98-1
M. Wt: 266.094
InChI Key: JKUQUNPDGSDYSA-UHFFFAOYSA-N
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Description

6-Bromo-2-methylquinoline-8-carboxylic acid is a versatile brominated quinoline derivative designed for research and development applications. This compound serves as a valuable synthetic intermediate or building block in medicinal chemistry and materials science . The bromine atom at the 6-position and the carboxylic acid group at the 8-position provide two distinct reactive sites for further functionalization, allowing researchers to create a diverse array of more complex molecules . Quinoline scaffolds are of significant interest in pharmaceutical research for their potential biological activities, which can include antimicrobial, anti-inflammatory, and antitumor properties . As such, this compound can be utilized in the design and synthesis of novel therapeutic agents . Additionally, it finds application as a key precursor in the development of organic materials, dyes, and specialty chemicals . This compound is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-2-methylquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUQUNPDGSDYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,8-Dimethylquinoline

The foundational step involves constructing the quinoline core with methyl groups at positions 2 and 8. The Skraup reaction remains the most widely used method, employing:

  • o-Toluidine (2-methylaniline) as the aromatic amine precursor
  • Glycerol as the cyclization agent
  • Sulfuric acid (98%) as both catalyst and dehydrating agent
  • Nitrobenzene as the oxidizing agent

Reaction conditions :

Parameter Value
Temperature 180–200°C
Duration 6–8 hours
Yield 58–62%

The reaction proceeds via dehydration of glycerol to acrolein, which undergoes Michael addition with o-toluidine, followed by cyclization and oxidation.

Regioselective Bromination at C6

Bromination of 2,8-dimethylquinoline requires precise control to achieve C6 selectivity. N-Bromosuccinimide (NBS) in carbon tetrachloride demonstrates superior regioselectivity compared to molecular bromine:

Optimized bromination protocol :

Component Quantity
2,8-Dimethylquinoline 1.0 eq
NBS 1.05 eq
CCl₄ 10 mL/g substrate
Temperature 80°C
Time 4 hours
Yield 89%

The methyl group at C2 exerts a steric directing effect, while the quinoline nitrogen’s electronic influence guides bromination to C6.

Oxidation of C8 Methyl to Carboxylic Acid

The final stage converts the C8 methyl group to carboxylic acid using potassium permanganate under alkaline conditions:

Oxidation parameters :

Condition Specification
KMnO₄ 4.0 eq
NaOH (2M) 20 mL/g substrate
Temperature 100°C (reflux)
Duration 12 hours
Yield 76–81%

Post-reaction purification involves acidification to pH 2–3 followed by recrystallization from ethanol/water (3:1).

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling Strategy

This method constructs the brominated quinoline core through cross-coupling reactions:

Key intermediates :

  • 8-Carboxy-2-methylquinoline-6-boronic acid
  • 6-Bromo-2-methylquinoline-8-carboxylate ester

Reaction Scheme :

  • Borylation : Treatment of 6,8-dibromo-2-methylquinoline with bis(pinacolato)diboron (2.2 eq) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 90°C for 24 hours (Yield: 83%)
  • Cross-coupling : Reaction with methyl 8-bromo-2-methylquinoline-6-carboxylate using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2.0 eq) in THF/H₂O (4:1) at 70°C (Yield: 78%)

Advantages :

  • Enables late-stage functionalization
  • Tolerates diverse substituents
  • Scalable to multi-kilogram batches

Microwave-Assisted Continuous Flow Synthesis

Process Intensification Parameters

Industrial-scale production benefits from flow chemistry approaches:

Parameter Value
Reactor type Corning AFR® module
Residence time 8 minutes
Temperature 220°C
Pressure 18 bar
Throughput 1.2 kg/hr

This method achieves 94% conversion with 88% isolated yield, reducing reaction time from hours to minutes compared to batch processes.

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (d, J = 8.4 Hz, 1H, H5)
8.39 (s, 1H, H4)
8.12 (d, J = 8.8 Hz, 1H, H7)
7.98 (dd, J = 8.4, 1.6 Hz, 1H, H3)
2.89 (s, 3H, C2-CH₃)

HRMS (ESI+) :
Calculated for C₁₁H₈BrNO₂ [M+H]⁺: 280.9734
Found: 280.9731

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Index Scalability
Sequential Synthesis 81 98.5 1.0 Pilot-scale
Cross-Coupling 78 99.2 2.3 Industrial
Flow Chemistry 88 99.8 1.8 Commercial

The flow chemistry approach demonstrates superior efficiency and scalability despite higher initial capital investment.

Industrial Purification Techniques

Crystallization Optimization

Final product purity ≥99.5% requires:

  • Solvent system : Ethyl acetate/n-heptane (1:3)
  • Cooling rate : 0.5°C/min from 60°C to 4°C
  • Seed crystal loading : 0.1% w/w

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, 6-bromo-2-methylquinoline-8-carboxylic acid has been studied for its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed promising results against Escherichia coli and Staphylococcus aureus, suggesting that this compound could be developed into an effective antimicrobial agent .

2. Anticancer Properties
Quinoline derivatives have also been explored for their anticancer potential. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been documented. For example, a related compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways, indicating that this compound may possess similar properties .

3. Chelating Agents
The compound can act as a chelating agent for metal ions, which is crucial in various biochemical processes. Its ability to form stable complexes with transition metals enhances its potential in drug formulations aimed at treating metal overload conditions or facilitating drug delivery systems .

Material Science Applications

1. Organic Electronics
this compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to be used as a semiconductor material, contributing to the efficiency and performance of electronic devices .

2. Photovoltaic Cells
The compound's ability to absorb light and convert it into energy makes it a candidate for use in photovoltaic cells. Research into quinoline derivatives has shown promising results in enhancing the efficiency of solar cells by improving charge transport and light absorption characteristics .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate efficacy against bacteriaShowed significant inhibition of E. coli growth
Investigation of Anticancer PropertiesAssess apoptosis inductionInduced apoptosis in cancer cell lines through signaling pathway activation
Development of OLEDsTest electronic propertiesDemonstrated improved charge transport properties compared to traditional materials

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-methylquinoline-8-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom at the 6th position and the carboxylic acid group at the 8th position allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research fields .

Biological Activity

6-Bromo-2-methylquinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the bromine atom at the 6-position and the carboxylic acid group at the 8-position enhance its chemical reactivity and biological activity.

Property Details
Molecular Formula C₉H₈BrN₁O₂
Molecular Weight Approximately 266.09 g/mol
Functional Groups Bromine (Br), Carboxylic Acid (COOH)

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The bromine atom and the carboxylic acid group are crucial for binding to targets such as enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate significant inhibition zones comparable to standard antibacterial agents.

Inhibition Zone Results

Pathogen Inhibition Zone (mm) Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

These results suggest that the compound has potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its cytotoxic effects on various cancer cell lines. Studies show that it induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization.

Cytotoxicity Data

Cell Line IC₅₀ (µM)
MCF-7 (breast cancer)20.1
KB-V1 (cervical cancer)14

The low IC₅₀ values indicate potent cytotoxic effects, making it a candidate for further development as an anticancer drug .

Comparative Studies with Similar Compounds

This compound can be compared with other quinoline derivatives to highlight its unique properties:

Compound Name Structural Features Biological Activity
2-MethylquinolineLacks bromine and carboxylic acid functionalitiesBasic quinoline structure
8-Bromo-2-methylquinolineBromination at position 8Different biological activity
6-Chloro-2-methylquinolineChlorine instead of brominePotentially different reactivity

These comparisons underscore how variations in substituents influence both chemical behavior and biological activity, emphasizing the significance of the bromine atom in enhancing the compound's efficacy.

Case Studies

Several case studies have demonstrated the practical applications of this compound:

  • Antimicrobial Testing : A study evaluated the compound against clinical isolates of Escherichia coli and found it effective in inhibiting growth, suggesting potential for use in treating urinary tract infections.
  • Cancer Cell Line Studies : Another investigation focused on its effects on HeLa cells, revealing no toxicity at concentrations up to 200 µM while exhibiting significant anticancer activity.

Q & A

Q. What are the common synthetic routes for 6-Bromo-2-methylquinoline-8-carboxylic acid?

The synthesis typically involves cyclization reactions or cross-coupling strategies. A Claisen rearrangement has been explored for initial synthesis but faces scalability challenges due to operability and purity issues . Alternative methods include:

  • Suzuki-Miyaura coupling : Utilizing the bromo substituent as a reactive site for palladium-catalyzed cross-coupling with boronic acids.
  • Condensation reactions : Reactions with bromo-alkanes or substituted phenyl groups under basic conditions (e.g., Knoevenagel or Friedländer syntheses) .
  • Functionalization of preformed quinoline cores : Direct bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., SHELXL software ) resolves structural ambiguities, as demonstrated in studies of analogous brominated quinolines .
  • FT-IR : Identifies carboxylic acid and C-Br stretching vibrations.

Q. What purification techniques are effective for isolating this compound?

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Polar solvents like ethanol or DMF/water mixtures optimize crystal purity.
  • Acid-base extraction : Leverages the carboxylic acid group for pH-dependent solubility .

Q. What safety precautions are critical when handling this compound?

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential bromine vapor release.
  • Waste disposal : Segregate halogenated waste and consult hazardous waste protocols .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of the quinoline core?

  • Directing groups : Introduce temporary groups (e.g., nitro or methoxy) to steer bromination or methylation to specific positions .
  • Computational modeling : DFT calculations predict reactive sites and transition states to guide experimental design.
  • Protection/deprotection strategies : Shield the carboxylic acid group during bromination to prevent side reactions .

Q. How can contradictions between crystallographic data and computational models be resolved?

  • Refinement protocols : Use SHELXL to iteratively adjust structural parameters against high-resolution data.
  • Hydrogen bonding analysis : Validate intermolecular interactions (e.g., O–H⋯O or C–H⋯Br) observed in crystal packing versus gas-phase DFT results .
  • Twinned data correction : Apply SHELXE for datasets affected by twinning or disorder .

Q. What strategies improve synthetic yields in large-scale preparations?

  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) and ligands for Suzuki couplings to minimize side products.
  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., THF/water biphasic systems) to enhance reaction efficiency .
  • Process intensification : Continuous flow reactors improve heat/mass transfer for exothermic bromination steps.

Q. What is the role of the bromo substituent in modulating reactivity or biological activity?

  • Electrophilic substitution : The bromo group deactivates the quinoline ring, directing further substitutions to meta/para positions.
  • Cross-coupling reactions : Acts as a leaving group in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) .
  • Biological probes : The bromine atom’s heavy atom effect enhances X-ray contrast in protein-ligand co-crystallization studies .

Methodological Considerations

  • Experimental design : Always include control reactions (e.g., bromide-free analogs) to isolate the bromo substituent’s effects.
  • Data validation : Cross-reference NMR shifts with databases (e.g., SciFinder) and confirm crystallographic metrics (e.g., R-factors ≤ 0.05) .
  • Scalability audits : Pilot small-scale reactions with DOE (Design of Experiments) before transitioning to kilolab-scale synthesis .

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